6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one
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Overview
Description
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is an organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxyl group, and a methoxy group attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one typically involves the chloromethylation of 3-hydroxy-2-methoxy-4H-pyran-4-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2). This method offers good yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, which can have different functional groups depending on the reagents used.
Scientific Research Applications
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted-4H-pyran-4-one: These compounds have similar structures but different substituents at the 2-position.
3-Hydroxy-2-methoxy-4H-pyran-4-one: Lacks the chloromethyl group but shares the pyranone core structure.
Uniqueness
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a compound of interest for various applications.
Properties
CAS No. |
75743-72-5 |
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Molecular Formula |
C7H7ClO4 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
6-(chloromethyl)-3-hydroxy-2-methoxypyran-4-one |
InChI |
InChI=1S/C7H7ClO4/c1-11-7-6(10)5(9)2-4(3-8)12-7/h2,10H,3H2,1H3 |
InChI Key |
RTUKTSYKAOJBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=C(O1)CCl)O |
Origin of Product |
United States |
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